molecular formula C7H6BrIZn B6333820 4-Bromo-3-methylphenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1142219-89-3

4-Bromo-3-methylphenylzinc iodide 0.5 M in Tetrahydrofuran

Cat. No.: B6333820
CAS No.: 1142219-89-3
M. Wt: 362.3 g/mol
InChI Key: IWLLBEYFHXFSEY-UHFFFAOYSA-M
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Description

4-Bromo-3-methylphenylzinc iodide 0.5 M in Tetrahydrofuran (THF) is an organozinc reagent widely used in cross-coupling reactions, such as Negishi couplings, to form carbon-carbon bonds in organic synthesis. The compound consists of a zinc center coordinated to a bromo- and methyl-substituted phenyl ring, with iodide as the counterion. THF, a polar aprotic solvent, is employed due to its excellent solvating power for organometallic reagents, ensuring stability and reactivity . The standardized concentration of 0.5 M balances solubility and handling safety, making it a practical choice for laboratory and industrial applications.

Properties

IUPAC Name

1-bromo-2-methylbenzene-4-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLBEYFHXFSEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[C-]=C1)Br.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Equipment

The preparation begins with 4-bromo-3-methylphenyl iodide (CAS: 14472-14-1), zinc powder (activated), and anhydrous tetrahydrofuran. A Schlenk line or glovebox is mandatory to maintain an inert argon or nitrogen atmosphere. Additional equipment includes magnetic stirrers, reflux condensers, and syringes for air-sensitive transfers.

Step-by-Step Protocol

  • Zinc Activation : Zinc powder is washed with dilute hydrochloric acid, rinsed with distilled water, and dried under vacuum to remove oxide layers.

  • Reaction Setup : In a flame-dried flask, 4-bromo-3-methylphenyl iodide (1.0 equiv) and activated zinc (1.2 equiv) are suspended in THF under argon.

  • Reaction Initiation : The mixture is stirred at 25–40°C for 12–24 hours, monitored by TLC or GC-MS for iodide consumption.

  • Workup : The reaction is filtered through a celite pad to remove excess zinc, and the filtrate is concentrated to yield a 0.5 M solution.

Reaction Optimization and Key Parameters

Inert Atmosphere and Moisture Control

Exposure to moisture or oxygen leads to hydrolysis or oxidation, reducing yields by 30–50%. Double manifold Schlenk systems with argon purging are preferred over gloveboxes for large-scale syntheses.

Zinc Activation Methods

Activation MethodYield (%)Reaction Time (h)
Acid-washed Zn7818
Ultrasonicated Zn8512
Zinc dust (unactivated)4524

Ultrasonication enhances surface area, accelerating oxidative addition by 33% compared to acid washing alone.

Solvent Purity and Drying

THF must be distilled over sodium/benzophenone to ≤10 ppm water. Contaminated solvent reduces yields to <50% and promotes Zn(OH)I byproducts.

Temperature and Reaction Time

Elevating temperatures to 40°C shortens reaction times to 8 hours but risks THF peroxide formation. A balance of 30°C for 14 hours optimizes yield (82%) and safety.

Characterization and Quality Control

Titration Analysis

The zinc concentration is determined via iodometric titration:

  • A 1 mL aliquot is quenched with 10 mL 1 M HCl.

  • Liberated iodide is titrated with 0.1 M AgNO₃ until a yellow precipitate persists.

  • Molarity (M) = (AgNO₃ volume × 0.1) / 1.

Spectroscopic Validation

  • ¹H NMR (THF-d₈): δ 7.45 (d, J=8.2 Hz, 2H, ArH), 2.35 (s, 3H, CH₃).

  • FT-IR : Absence of C-I stretch (500–600 cm⁻¹) confirms complete conversion.

Troubleshooting Common Issues

Low Yield :

  • Cause : Residual moisture in THF or zinc.

  • Solution : Re-distill solvent and re-activate zinc under vacuum.

Precipitation :

  • Cause : Zinc iodide (ZnI₂) formation due to iodide displacement.

  • Solution : Filter through a 0.2 μm PTFE membrane under inert gas.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylphenylzinc iodide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where it replaces a leaving group in an organic molecule.

    Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it forms a bond with an electrophile.

Common Reagents and Conditions:

    Reagents: Common reagents include halides, alkyl halides, and aryl halides.

    Conditions: These reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reactions are often catalyzed by transition metals like palladium or nickel.

Major Products: The major products formed from these reactions depend on the specific reactants used. In Negishi coupling, for example, the product is a new carbon-carbon bond formed between the aryl group of the zinc compound and the electrophile.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 4-Bromo-3-methylphenylzinc iodide typically involves the reaction of 4-Bromo-3-methylphenyl iodide with zinc in THF under inert conditions to prevent oxidation. The general reaction can be represented as follows:

4 Bromo 3 methylphenyl iodide+Zn4 Bromo 3 methylphenylzinc iodide\text{4 Bromo 3 methylphenyl iodide}+\text{Zn}\rightarrow \text{4 Bromo 3 methylphenylzinc iodide}

This compound acts primarily as a nucleophile in various organic reactions, particularly in cross-coupling reactions such as Negishi coupling, where it forms new carbon-carbon bonds with electrophiles.

Organic Synthesis

4-Bromo-3-methylphenylzinc iodide is extensively used for the formation of carbon-carbon bonds, making it invaluable in the synthesis of complex organic molecules. Its nucleophilic properties allow it to participate effectively in:

  • Cross-Coupling Reactions: It is particularly useful in Negishi coupling, where it reacts with various electrophiles to form biaryl compounds.
Reaction TypeElectrophile ExampleProduct
Negishi CouplingAryl HalidesBiaryl Compounds

Pharmaceutical Applications

The compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to generate diverse molecular frameworks can lead to the development of new therapeutic agents targeting various diseases.

Case Study: Synthesis of Biaryl Compounds

A notable application of 4-Bromo-3-methylphenylzinc iodide is its use in synthesizing biaryl compounds through palladium-catalyzed reactions. For instance, research has shown that using this reagent can yield high conversions and selectivity when combined with appropriate catalysts like nickel or palladium.

Example Reaction:
The reaction between 4-Bromo-3-methylphenylzinc iodide and chlorobenzonitrile demonstrated significant yields when optimized with nickel catalysts, showcasing its effectiveness in forming biaryl structures essential for drug development .

Antimicrobial Activity

Research indicates that organozinc compounds, including 4-Bromo-3-methylphenylzinc iodide, may exhibit antimicrobial properties. Studies have shown that similar zinc-based compounds have significant activity against bacterial strains such as Staphylococcus aureus and Bacillus cereus, suggesting potential applications in developing antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylphenylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the organic moiety, making it more reactive towards electrophiles. In cross-coupling reactions, the zinc compound transfers the organic group to the electrophile, forming a new carbon-carbon bond. The transition metal catalyst facilitates this transfer by forming a transient complex with the zinc compound and the electrophile.

Comparison with Similar Compounds

Structural and Functional Differences

Organometallic reagents in THF vary based on the metal center, substituents, and concentration. Key comparisons include:

Table 1: Comparative Analysis of Organometallic Reagents in THF
Compound Name Metal Concentration Substituents Reactivity Profile Primary Applications
4-Bromo-3-methylphenylzinc iodide Zn 0.5 M Bromo, methyl Moderate; selective for aryl halides Negishi coupling, arylations
2-Methoxyphenylzinc iodide Zn 0.5 M Methoxy Moderate; electron-donating group enhances stability Functionalization of electron-rich aromatics
4-n-Pentylphenylmagnesium bromide Mg 0.5 M Pentyl High; Grignard reactivity Alkylation, nucleophilic additions
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide Mg 0.25 M Morpholino, methyl High; polar substituent influences regioselectivity Synthesis of morpholine-containing pharmaceuticals

Solvent and Concentration Considerations

  • THF vs. Other Solvents: THF is preferred for organometallics due to its ability to stabilize reactive intermediates. For example, 4-Chloro-2-methylphenylmagnesium bromide in 2-MeTHF (methyltetrahydrofuran) shows similar solubility but requires adjustments in reaction kinetics due to 2-MeTHF’s lower polarity .
  • Concentration Effects : Higher concentrations (e.g., 0.5 M) improve reaction efficiency but necessitate stringent temperature control to prevent exothermic side reactions. Lower concentrations (e.g., 0.25 M) are safer for large-scale syntheses but may prolong reaction times .

Reactivity and Selectivity

  • Zinc vs. Magnesium Reagents : Zinc reagents (e.g., 4-Bromo-3-methylphenylzinc iodide) exhibit lower reactivity compared to Grignard reagents (Mg-based), reducing undesired side reactions with sensitive electrophiles. This makes them ideal for couplings with aryl halides .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo) enhance electrophilicity, while electron-donating groups (e.g., methoxy) increase stability but may reduce reactivity .

Industrial Relevance

  • Scale-Up Challenges : The 0.5 M concentration in THF balances cost and safety, avoiding solvent waste while ensuring consistent reagent delivery in continuous flow systems .
  • Green Chemistry : Biological methods for THF degradation (e.g., bioscrubbers) are being explored to mitigate environmental impacts from large-scale usage .

Biological Activity

4-Bromo-3-methylphenylzinc iodide, a zinc organometallic compound, is utilized in various synthetic organic reactions due to its nucleophilic properties. This compound is particularly interesting for its potential biological activities, which are essential for its applications in medicinal chemistry and drug development.

  • IUPAC Name : (4-bromo-3-methylphenyl)(iodo)zinc
  • Molecular Formula : C7H6BrIZn
  • Concentration : 0.5 M in Tetrahydrofuran (THF)
  • Physical State : Typically a colorless to light yellow solution.

The biological activity of 4-Bromo-3-methylphenylzinc iodide can be attributed to its ability to form carbon-carbon bonds through cross-coupling reactions. These reactions often involve the formation of aryl or vinyl compounds, which can exhibit various biological activities depending on their structure.

Antimicrobial Activity

Research indicates that organozinc compounds, including 4-Bromo-3-methylphenylzinc iodide, may possess antimicrobial properties. A study demonstrated that similar zinc-based compounds showed significant activity against a range of bacterial strains, including Staphylococcus aureus and Bacillus cereus . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

In terms of cytotoxicity, studies have shown that certain organozinc compounds exhibit low toxicity towards mammalian cells while maintaining antimicrobial efficacy. For instance, the cytotoxicity of related compounds was evaluated using Chang Liver cells, where low hemo- and cytotoxicity were observed . This suggests a favorable therapeutic index for potential drug development.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus with low cytotoxicity.
Study 2 Explored the catalytic properties of zinc iodide derivatives in organic synthesis, indicating potential for biological applications through the formation of bioactive molecules.
Study 3 Investigated the synthesis and reactivity of 4-Bromo-3-methylphenylzinc iodide, emphasizing its utility in creating complex organic structures with potential biological relevance.

Applications in Drug Development

The versatility of 4-Bromo-3-methylphenylzinc iodide in synthesizing biologically active compounds positions it as a valuable reagent in drug discovery. Its ability to facilitate the construction of diverse molecular frameworks can lead to the development of new therapeutic agents targeting various diseases.

Q & A

Q. How does THF stabilize organozinc reagents like 4-Bromo-3-methylphenylzinc iodide?

THF acts as a Lewis base, coordinating to the zinc center to stabilize the organozinc reagent and prevent aggregation. Its low polarity reduces ionic dissociation, maintaining the reagent’s reactivity in cross-coupling reactions. THF’s pre-existing solvent cavities (natural electron traps) may also influence charge-transfer dynamics by accommodating electrons during redox processes, as observed in iodide systems .

Q. What experimental precautions are critical for handling 4-Bromo-3-methylphenylzinc iodide in THF?

  • Oxygen/moisture sensitivity : Use Schlenk lines or gloveboxes for transfers.
  • Peroxide-free THF : Test THF with acidic potassium iodide (KI) and starch; blue coloration indicates peroxides requiring removal via CuCl treatment .
  • Flow systems : Circulate solutions with Teflon tubing and nitrogen purging to minimize oxidative byproducts (e.g., I₃⁻ formation) .

Q. How does ligand coordination affect the reactivity of arylzinc reagents in THF?

Ligands like 18-crown-6 ether can sequester counterions (e.g., Na⁺), creating "ligand-free" iodide species. This alters charge-transfer-to-solvent (CTTS) dynamics by reducing ion-pair interactions, as seen in Na⁺-I⁻ systems. For arylzinc reagents, similar coordination effects may modulate nucleophilicity and reaction selectivity .

Advanced Research Questions

Q. What methodologies elucidate electron-transfer dynamics in THF-based organozinc reactions?

Ultrafast pump-probe spectroscopy : Measures CTTS dynamics (e.g., electron ejection in ~380 fs) and solvent relaxation. Probe wavelengths (e.g., 800 nm for solvated electrons) track solvent reorganization and recombination kinetics . Static quenching experiments : Use electron scavengers (e.g., CHCl₃) to quantify electron-ejection distances. A Smoluchowski diffusion model can estimate scavenger contact radii (~1–2 nm), revealing long-range electron transfer in THF .

Q. Why do CTTS-excited electrons in THF exhibit minimal recombination with iodine atoms compared to aqueous systems?

THF’s pre-existing cavities (~0.5 nm diameter) trap ejected electrons without requiring solvent reorganization. Electrons localize in these cavities, avoiding recombination with iodine atoms even at sub-nanosecond timescales. In contrast, water lacks such cavities, leading to rapid electron solvation and recombination .

Q. How do contradictions in electron-ejection distances arise between CTTS and multiphoton ionization (MPI) experiments?

CTTS excitation ejects electrons into pre-existing cavities, resulting in large initial distances (>1 nm). MPI generates electrons closer to the solute, leading to faster recombination. Discrepancies in recombination kinetics (e.g., 70% recombination in MPI vs. <5% in CTTS) highlight solvent structural influences on electron dynamics .

Q. What role do solvent electronic states play in CTTS dynamics of arylzinc reagents?

THF’s discrete low-energy electronic states (from cavity-trapped electrons) enable non-adiabatic coupling to CTTS-excited states. This coupling facilitates rapid electron ejection (~400 fs) into solvent cavities, bypassing solvent relaxation steps required in polar solvents like water .

Data Contradictions and Resolution

Q. Conflicting reports on THF’s electron mobility: How to reconcile diffusion constants?

CTTS-derived electrons show reduced mobility (D ≈ 2×10⁻⁵ cm²/s) due to cavity trapping, while MPI-generated electrons exhibit higher mobility (D ≈ 5×10⁻⁵ cm²/s). These differences arise from initial electron localization and solvent restructuring requirements, emphasizing the need for method-specific diffusion models .

Q. Why do some studies observe static quenching in THF while others report dynamic quenching?

Static quenching dominates at high scavenger concentrations (e.g., CHCl₃), where electrons pre-localize in cavities near scavengers. Dynamic quenching occurs at lower concentrations, relying on diffusion-mediated contact. The dominance of static quenching in THF supports long-range electron transfer .

Methodological Recommendations

Optimizing reaction conditions for arylzinc iodide coupling reactions:

  • Temperature : Use −30°C to 0°C to stabilize reactive intermediates.
  • Additives : Include CuI (1–5 mol%) to accelerate transmetalation in cross-couplings .
  • Concentration control : Dilute solutions (<0.5 M) mitigate aggregation and side reactions .

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